molecular formula C11H9NO3 B14590289 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- CAS No. 61387-27-7

4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-

Cat. No.: B14590289
CAS No.: 61387-27-7
M. Wt: 203.19 g/mol
InChI Key: UVDXUXZHFUZNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-: is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation-cyclization domino process, resulting in the formation of the desired oxazinone compound . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .

Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation and cyclization reactions is favored due to their efficiency and high yield . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate cleavage . This inhibition is crucial in the context of diseases where protease activity contributes to tissue damage and inflammation.

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- is unique due to the presence of both the phenoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These substituents contribute to its distinct properties compared to other oxazinone derivatives .

Properties

CAS No.

61387-27-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

6-methyl-2-phenoxy-1,3-oxazin-4-one

InChI

InChI=1S/C11H9NO3/c1-8-7-10(13)12-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

UVDXUXZHFUZNBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(O1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.